molecular formula C17H18ClNOS B2532006 2-(2-chlorophenyl)-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)acetamide CAS No. 1396673-97-4

2-(2-chlorophenyl)-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)acetamide

Cat. No. B2532006
M. Wt: 319.85
InChI Key: QXOSFYCVVJAHKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(2-chlorophenyl)-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)acetamide” is a complex organic molecule. It contains a 2-chlorophenyl group, a cyclopropyl group, a thiophen-2-yl group, and an ethyl acetamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups. It would likely involve aromatic rings (from the phenyl and thiophenyl groups), a cyclopropyl ring, and an amide group .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The aromatic rings might undergo electrophilic aromatic substitution, the amide could participate in hydrolysis or condensation reactions, and the cyclopropyl group might undergo ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polar amide group and the nonpolar aromatic rings .

Scientific Research Applications

Chlorophenyl Derivatives and Environmental Impact

Chlorophenyl derivatives are significant in environmental science, especially concerning their role as precursors to dioxins in thermal processes, including waste incineration. The study by Peng et al. (2016) highlights chlorophenols (CP), a group of chlorophenyl derivatives, for their environmental relevance and behavior, especially in Municipal Solid Waste Incineration (MSWI). CPs are identified as major precursors to dioxins, showcasing their impact on environmental pollution and public health concerns due to their persistence and bioaccumulation potential (Peng et al., 2016).

Thiophene Analogues and Biological Activities

Thiophene derivatives, similar to the thiophen-2-yl component of the compound , have been explored for their biological activities, including potential carcinogenicity. Ashby et al. (1978) synthesized and evaluated thiophene analogues of known carcinogens, exploring their potential carcinogenicity and providing insights into the chemical and biological behavior of thiophene compounds. This research underscores the importance of understanding the biological impacts of thiophene-containing compounds, which could extend to evaluating the safety and biological effects of similar compounds (Ashby et al., 1978).

Cyclopropyl Derivatives and Ethylene Inhibition

Cyclopropyl derivatives, like the N-cyclopropyl group in the compound, are known for their applications in agriculture and horticulture, particularly as ethylene inhibitors. The study on 1-methylcyclopropene (1-MCP) by Blankenship and Dole (2003) reviews its action as an ethylene inhibitor, highlighting its use to extend the shelf life of fruits and vegetables by delaying ripening and senescence. This suggests potential research applications of cyclopropyl-containing compounds in postharvest biology and technology (Blankenship & Dole, 2003).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. These properties are typically determined through laboratory testing .

Future Directions

Future research on this compound could involve exploring its potential uses, optimizing its synthesis, studying its reactivity, and assessing its safety and environmental impact .

properties

IUPAC Name

2-(2-chlorophenyl)-N-cyclopropyl-N-(2-thiophen-2-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNOS/c18-16-6-2-1-4-13(16)12-17(20)19(14-7-8-14)10-9-15-5-3-11-21-15/h1-6,11,14H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXOSFYCVVJAHKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCC2=CC=CS2)C(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorophenyl)-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)acetamide

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